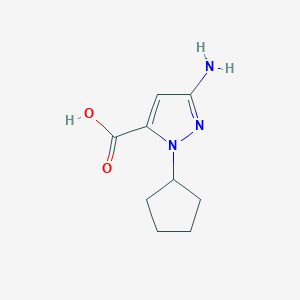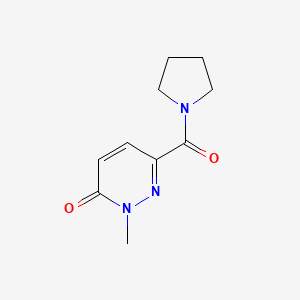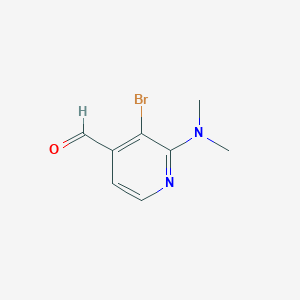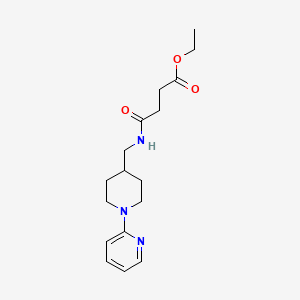![molecular formula C12H18ClNO4 B2493867 2-[4-(1-aminoetil)-2-metoxifenoxi]acetato de metilo; clorhidrato CAS No. 2411201-69-7](/img/structure/B2493867.png)
2-[4-(1-aminoetil)-2-metoxifenoxi]acetato de metilo; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C12H18ClNO4 It is a derivative of phenoxyacetic acid and contains an aminoethyl group and a methoxy group attached to the phenyl ring
Aplicaciones Científicas De Investigación
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1-aminoethyl)-2-methoxyphenol.
Esterification: The phenol is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to form methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or secondary amines.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
- Methyl 2-[4-(1-aminoethyl)-2-ethoxyphenoxy]acetate hydrochloride
Uniqueness
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3;/h4-6,8H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVWTDVZQLNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(=O)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)



![N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2493799.png)



![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2493804.png)
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
